5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
“5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide” is a complex organic compound that features a benzodioxin ring, a pyridine ring, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Construction of the Isoxazole Ring: This often involves the reaction of nitrile oxides with alkynes or alkenes.
Coupling with Pyridine Derivatives: The final step might involve coupling the isoxazole intermediate with a pyridine derivative using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin ring.
Reduction: Reduction reactions might target the isoxazole ring or the pyridine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Modulation: It might modulate biological receptors, affecting signal transduction pathways.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use in treating diseases by targeting specific biological pathways.
Industry
Material Science: Possible applications in the development of new materials with unique properties.
Agriculture: It might be used in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of “5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide” would depend on its specific biological target. Generally, it might:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site.
Modulate Receptors: Affect receptor function by binding to receptor sites.
Alter Signal Transduction: Influence cellular signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(pyridin-2-yl)isoxazole-3-carboxamide
- 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-methylpyridin-3-yl)isoxazole-3-carboxamide
Uniqueness
- Structural Features : The presence of the 6-methylpyridin-2-yl group might confer unique binding properties.
- Biological Activity : Differences in biological activity due to variations in molecular structure.
Properties
Molecular Formula |
C18H15N3O4 |
---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H15N3O4/c1-11-3-2-4-17(19-11)20-18(22)13-10-15(25-21-13)12-5-6-14-16(9-12)24-8-7-23-14/h2-6,9-10H,7-8H2,1H3,(H,19,20,22) |
InChI Key |
LGJMEEDEYDBGMQ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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